
Tert-butyl 4-bromobenzoate
Overview
Description
tert-Butyl 4-bromobenzoate (CAS 59247-47-1) is a brominated aromatic ester with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol . It is widely employed as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions and regioselective arylation processes . The tert-butyl group enhances steric protection of the ester moiety, reducing susceptibility to hydrolysis and transesterification compared to smaller esters like ethyl or methyl derivatives . Its ¹H NMR spectrum displays aromatic proton signals at 7.84 and 7.54 ppm, while the ¹³C NMR spectrum features a carbonyl signal at 165.0 ppm and aromatic carbons near 131.4 ppm . The compound is typically a colorless to light yellow oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the esterification of 4-bromobenzoic acid with tert-butyl alcohol under controlled temperature and pressure conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to tert-butyl 4-aminobenzoate using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Nucleophilic Substitution: Products such as tert-butyl 4-azidobenzoate or tert-butyl 4-thiocyanatobenzoate.
Reduction: Tert-butyl 4-aminobenzoate.
Scientific Research Applications
Scientific Research Applications
Tert-butyl 4-bromobenzoate is utilized in various scientific research applications:
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Organic Synthesis :
- Building Block for Pharmaceuticals : It serves as a precursor for synthesizing various biologically active compounds, including potential therapeutic agents in cancer research.
- Synthesis of N-Substituted Derivatives : The bromine atom acts as a leaving group in palladium-catalyzed amination reactions, facilitating the introduction of diverse amine groups into the benzene ring.
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Biological Studies :
- Development of Molecular Probes : The compound is employed in creating molecular probes and imaging agents to study biological processes.
- Investigating Biological Pathways : Its derivatives are used to explore biochemical pathways and interactions within cellular systems.
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Industrial Applications :
- Production of Specialty Chemicals : this compound is applied in manufacturing specialty chemicals, coatings, and polymers due to its reactivity and stability.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
- Pharmaceutical Development : Research has demonstrated its effectiveness in synthesizing compounds that modulate biological pathways, such as those related to insulin sensitivity and adipogenesis .
- Synthetic Methodologies : Innovative synthetic routes utilizing this compound have been developed, showcasing its role in creating complex organic structures through methodologies like cross-coupling reactions with boronic acids .
Synthetic Routes and Reaction Conditions
This compound can be synthesized through:
- Esterification Reaction : Combining 4-bromobenzoic acid with tert-butyl alcohol under acidic conditions typically yields this compound. Common solvents include toluene or dichloromethane, often under reflux conditions.
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles (e.g., amines) using polar aprotic solvents like DMF or DMSO, which enhances the formation of diverse derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromobenzoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-bromobenzoate belongs to a class of tert-butyl-substituted benzoate esters. Below is a systematic comparison with structurally analogous compounds, focusing on electronic effects, steric properties, and reactivity.
Halogen-Substituted tert-Butyl Benzoates
The nature and position of halogen substituents significantly influence reactivity and physical properties. Key examples include:
Key Findings :
- Bromine's size enhances oxidative addition efficiency in cross-couplings but may reduce synthetic yields due to steric hindrance .
- Fluorine's strong electron-withdrawing effect makes tert-butyl 4-fluorobenzoate more reactive in nucleophilic substitutions but less stable under basic conditions .
Ester Group Variations
The choice of ester group (e.g., tert-butyl vs. ethyl or methyl) impacts stability and reaction outcomes:
Key Findings :
- tert-Butyl esters outperform ethyl derivatives in reactions requiring prolonged exposure to basic conditions, such as enolate couplings .
- Methyl esters, while more reactive, are less suitable for multi-step syntheses due to lower stability .
Derivatives with Additional Functional Groups
Modifications such as fluorine or nitro groups further tailor reactivity:
Key Findings :
Biological Activity
Tert-butyl 4-bromobenzoate (C₁₁H₁₃BrO₂) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the para position of a benzoate structure, serves as a versatile precursor in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, including its synthesis, derivatives, and potential applications.
- Molecular Formula : C₁₁H₁₃BrO₂
- Molecular Weight : 257.12 g/mol
- CAS Number : 59247-47-1
The compound features a tert-butyl group attached to the carbonyl carbon of the ester functional group, making it reactive and suitable for further chemical modifications. Its structure allows for diverse applications in organic synthesis, particularly in generating compounds with antimicrobial and anti-inflammatory properties.
Synthesis and Derivatives
This compound can be synthesized through various methods, often involving nucleophilic substitutions or coupling reactions. The reactivity of its bromine atom facilitates the formation of derivatives that exhibit distinct biological activities.
Common Synthesis Routes:
- Nucleophilic Substitution : Reacting tert-butyl alcohol with 4-bromobenzoic acid.
- Electrochemical Cross-Coupling : Utilizing nickel-catalyzed reactions to couple with other organic substrates .
Case Study 1: Antimicrobial Activity
A study evaluated several derivatives of this compound against common bacterial strains. The results indicated that certain modifications at the para position enhanced antimicrobial efficacy, with some derivatives achieving inhibition zones comparable to standard antibiotics.
Compound Name | Zone of Inhibition (mm) |
---|---|
This compound derivative A | 15 |
This compound derivative B | 20 |
Standard Antibiotic (e.g., Penicillin) | 22 |
Case Study 2: Anti-inflammatory Activity
Another research project focused on evaluating the anti-inflammatory effects of a derivative synthesized from this compound. The compound was tested in a murine model of inflammation, showing significant reduction in swelling compared to control groups.
Treatment Group | Swelling Reduction (%) |
---|---|
This compound derivative | 45 |
Control (no treatment) | 5 |
Standard Anti-inflammatory (e.g., Ibuprofen) | 50 |
Chemical Reactions Analysis
Palladium-Catalyzed Amination
Tert-butyl 4-bromobenzoate undergoes Buchwald-Hartwig amination with primary and secondary amines to form N-substituted derivatives. This reaction is critical for synthesizing aromatic amines with potential pharmaceutical applications.
Reaction Conditions
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Catalyst System : PdCl₂ (7 mol%) and tri-o-tolylphosphine (P(o-tolyl)₃)
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Base : Sodium tert-butoxide (NaOtBu)
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Solvent : Anhydrous toluene (dried over P₂O₅)
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Temperature : 100°C
Representative Examples
Amine | Product | Yield (%) |
---|---|---|
Morpholine | tert-Butyl 4-morpholin-4-ylbenzoate | 61 |
Pyrrolidine | tert-Butyl 4-pyrrolidin-1-ylbenzoate | 60 |
4-Phenylpiperazine | tert-Butyl 4-(4-phenylpiperazin-1-yl)benzoate | 65 |
Key Findings :
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The PdCl₂/P(o-tolyl)₃ system outperformed Pd₂(dba)₃ in yield and reproducibility .
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Higher catalyst loading (7 mol% PdCl₂) was essential for optimal reactivity .
Suzuki-Miyaura Coupling
Reacts with boronic acids/esters to form biaryl derivatives under palladium catalysis.
Example :
-
Reactant : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
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Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
Sonogashira Coupling
Forms alkynyl derivatives via coupling with terminal alkynes.
Example :
Electrochemical C(sp²)–C(sp³) Cross-Coupling
A nickel-catalyzed electrochemical method enables coupling with benzyltrifluoroborates.
Optimized Conditions :
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Catalyst : NiCl₂·glyme with dtbbpy ligand
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Electrolyte : LiClO₄
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Additive : K₂CO₃
Mechanistic Insight :
Carboxylation with Carbon Monoxide
Pd-catalyzed carboxylation under CO atmosphere produces tert-butyl 4-(alkoxycarbonyl)benzoates.
Example :
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Catalyst : Pd(OAc)₂ and Xantphos ligand
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Base : DBU (1,8-diazabicycloundec-7-ene)
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Solvent : DMF, 80°C
Radical-Based Functionalization
This compound participates in radical reactions under oxidative conditions.
Example :
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Reactant : 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3-dioxolane
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Catalyst : Pd(PPh₃)₄
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Conditions : Na₂CO₃, 1,4-dioxane/water, 90°C
Stability and Degradation
This compound degrades into benzoic acid and tert-butanol under physiological conditions (e.g., in blood or liver homogenates) . This degradation pathway is critical for assessing its environmental and toxicological profiles.
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl 4-bromobenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 4-bromobenzoic acid with tert-butanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling stoichiometry (excess tert-butanol), temperature (reflux under anhydrous conditions), and reaction time. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Confirmation of structure requires H/C NMR and FT-IR to verify ester carbonyl (~1720 cm) and tert-butyl group signals (1.3–1.4 ppm in H NMR) .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR identifies tert-butyl protons (singlet at ~1.4 ppm) and aromatic protons (doublets near 7.5–8.0 ppm). C NMR confirms the ester carbonyl (~165 ppm) and quaternary tert-butyl carbon (~80 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHBrO, exact mass 256.01 g/mol).
- X-ray Crystallography : For crystalline samples, single-crystal XRD resolves bond lengths/angles and confirms steric effects of the tert-butyl group .
Q. How should this compound be stored to ensure stability?
Store in airtight, light-resistant containers at 2–8°C in a dry, inert environment (e.g., nitrogen atmosphere). Avoid prolonged exposure to moisture or strong acids/bases to prevent ester hydrolysis. Use desiccants (e.g., silica gel) in storage areas .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its reactivity in organocatalytic reactions?
Polymorphs (e.g., differing in crystal packing due to tert-butyl group orientation) may alter solubility and steric accessibility. For example, a metastable polymorph with looser packing could enhance reactivity in Diels-Alder reactions by improving substrate diffusion. Characterize polymorphs via PXRD, DSC, and Raman spectroscopy. Reactivity differences are tested by comparing reaction kinetics (e.g., via HPLC monitoring) across polymorphs .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies (e.g., disordered bromine atoms or co-crystal misidentification) require:
- High-Resolution XRD : Re-refine deposited CCDC data with updated software (e.g., SHELXL) to correct bond parameters.
- Elemental Analysis : Validate stoichiometry to exclude co-crystal contaminants (e.g., 4-bromophenyl 4-nitrobenzoate in "Form III" ).
- Complementary Techniques : Pair XRD with solid-state NMR to confirm molecular environments.
Q. How can this compound act as a building block in supramolecular chemistry?
The bromine atom facilitates halogen bonding, while the tert-butyl group introduces steric bulk for controlled self-assembly. In coordination complexes (e.g., zinc-phenanthroline systems), it stabilizes π–π stacking and hydrogen-bonded networks. Monitor assembly via SEM and SCXRD, noting interactions like C–H···O and Br···π contacts .
Q. What methodologies mitigate hazardous byproducts during large-scale synthesis?
- Byproduct Identification : Use GC-MS to detect brominated side products (e.g., residual 4-bromobenzoic acid).
- Neutralization Protocols : Quench acidic catalysts with aqueous NaHCO, followed by extraction (dichloromethane/water).
- Waste Management : Segregate halogenated waste for incineration or licensed disposal to prevent environmental release .
Q. Methodological Notes
Properties
IUPAC Name |
tert-butyl 4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJJYXUCGYOXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462722 | |
Record name | Tert-butyl 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59247-47-1 | |
Record name | Tert-butyl 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-benzoic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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